

Introduction: Situating 1-(3,4-Dichlorophenyl)biguanide in Modern Chemistry

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Compound of Interest

Compound Name: 3,4-Dichlorophenylbiguanide

CAS No.: 15233-34-8

Cat. No.: B095082

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The biguanide moiety is a cornerstone of medicinal chemistry, most famously represented by the frontline anti-diabetic drug, metformin. The core structure, characterized by two guanidine units sharing a central nitrogen atom, serves as a versatile pharmacophore. Substituted biguanides have been explored for a wide range of therapeutic applications, stemming from their profound effects on cellular metabolism. This guide focuses on a specific, halogenated analogue: 1-(3,4-Dichlorophenyl)biguanide.

The introduction of a dichlorinated phenyl ring to the biguanide scaffold significantly alters its electronic and lipophilic properties compared to simpler analogues like metformin. This modification is a classic strategy in drug design to enhance potency, modulate metabolic stability, or alter target selectivity. While phenformin and buformin, other biguanide derivatives, were withdrawn from many markets due to risks of lactic acidosis, the continued investigation into new analogues highlights the therapeutic potential that remains locked within this chemical class.^[1] This document serves as a technical primer for researchers, providing a consolidated overview of the chemical properties, structure, synthesis, and putative biological mechanisms of 1-(3,4-Dichlorophenyl)biguanide, often supplied as its hydrochloride salt for improved stability and solubility.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for any experimental work. 1-(3,4-Dichlorophenyl)biguanide is identified by a unique set of chemical descriptors and exhibits distinct physical properties.

Chemical Structure and Identifiers

The molecule consists of a biguanide functional group attached to a 3,4-dichlorinated benzene ring. The hydrochloride salt is the common commercial form.

- IUPAC Name: 1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine[2]
- Synonym(s): N-(3,4-dichlorophenyl)imidodicarbonimidic diamide hydrochloride
- CAS Number: 15233-34-8 (for the parent compound); 21703-08-2 (for the hydrochloride salt) [3][4]
- Molecular Formula: C₈H₉Cl₂N₅ (Parent); C₈H₁₀Cl₃N₅ or C₈H₉Cl₂N₅·HCl (Hydrochloride Salt) [3][5][6]
- SMILES: N=C(N)NC(=N)NC1=CC=C(Cl)C(Cl)=C1[2][5]
- InChI: InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)[2]
- InChIKey: ZJAWVBLMRPEUPW-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 1-(3,4-Dichlorophenyl)biguanide hydrochloride, which are critical for experimental design, including dissolution, storage, and formulation.

Property	Value	Source(s)
Molecular Weight	282.56 g/mol	[3][5][6]
Physical Form	Solid	
Melting Point	222-228 °C (lit.)	[7]
Purity	Typically ≥97%	[3]
Storage	Room temperature	[3]

Section 2: Synthesis and Characterization

The synthesis of aryl biguanides is a well-established process in organic chemistry. While specific literature detailing the synthesis of 1-(3,4-Dichlorophenyl)biguanide is sparse, a robust protocol can be designed based on the classical reaction between an aniline salt and dicyandiamide.

Synthetic Pathway Overview

The most direct route involves the condensation of 3,4-dichloroaniline hydrochloride with dicyandiamide. The reaction is typically heated in a suitable solvent, such as water or an alcohol, to drive the addition of the aniline to one of the nitrile groups of dicyandiamide, which then rearranges to form the biguanide structure.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride

- Objective: To synthesize 1-(3,4-Dichlorophenyl)biguanide hydrochloride from 3,4-dichloroaniline and dicyandiamide.
- Materials:
 - 3,4-Dichloroaniline
 - Concentrated Hydrochloric Acid (HCl)
 - Dicyandiamide

- Deionized Water
- Ethanol
- Procedure:
 - Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3,4-dichloroaniline in ethanol. Slowly add 1.1 equivalents of concentrated HCl while stirring. A precipitate of 3,4-dichloroaniline hydrochloride should form.
 - Reaction Setup: To this suspension, add 1.1 equivalents of dicyandiamide and a sufficient volume of deionized water to allow for effective stirring.
 - Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, 1-(3,4-Dichlorophenyl)biguanide hydrochloride, should precipitate as a solid.
 - Purification: Collect the crude product by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.
 - Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.
 - Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the phenyl ring and the biguanide moiety.

- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing the mass-to-charge ratio (m/z) of the parent ion.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any residual starting materials or byproducts.[5]

Section 3: Biological Activity and Mechanism of Action

The biological effects of biguanides are primarily linked to their impact on cellular energy metabolism. While specific bioactivity data for 1-(3,4-Dichlorophenyl)biguanide is not extensively published, its mechanism can be inferred from the well-studied actions of related compounds like metformin and phenformin.[1]

Primary Mechanism: Inhibition of Mitochondrial Complex I

The principal molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] Inhibition of this enzyme disrupts the electron transport chain, leading to several downstream consequences:

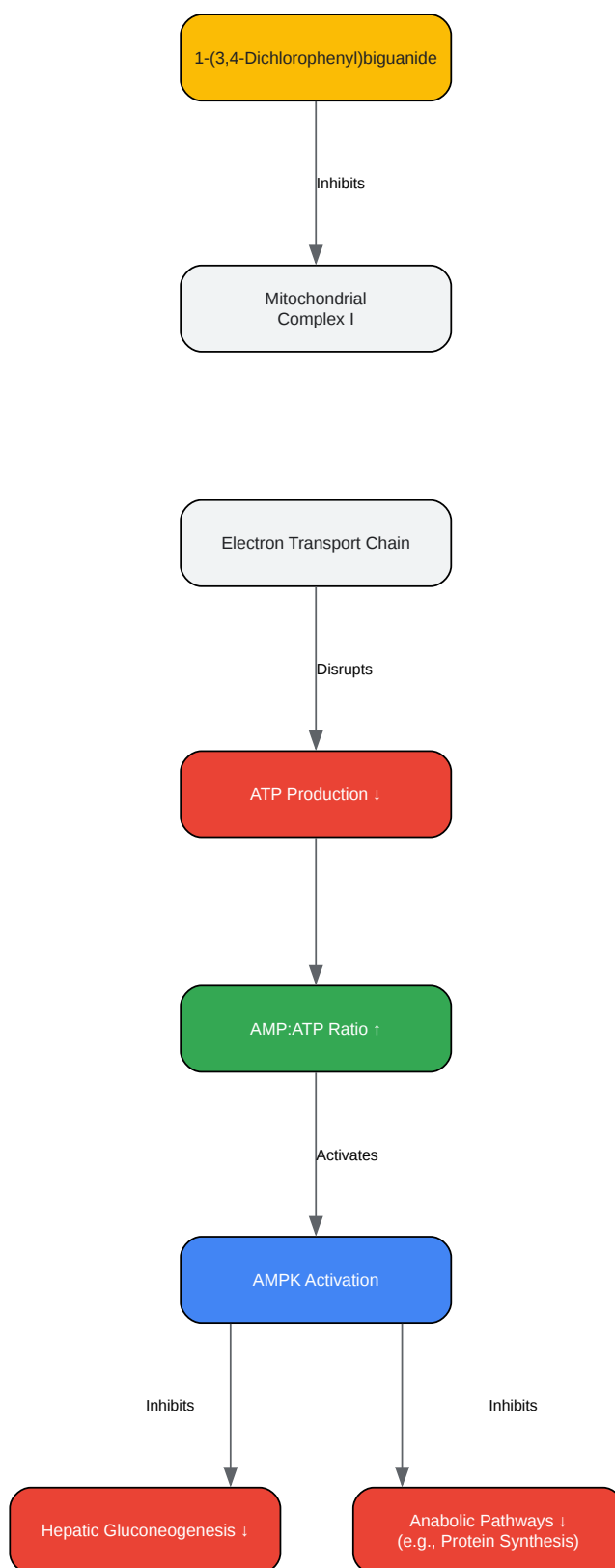
- Reduced ATP Synthesis: The primary outcome is a decrease in the cell's energy currency, adenosine triphosphate (ATP).
- Increased AMP/ATP Ratio: The drop in ATP leads to a corresponding increase in adenosine monophosphate (AMP), significantly raising the AMP:ATP ratio.
- Activation of AMPK: This elevated AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Activated AMPK then phosphorylates numerous downstream targets to switch off ATP-consuming anabolic pathways (like protein and fatty acid synthesis) and switch on ATP-producing catabolic pathways (like glycolysis and fatty acid oxidation). In the liver, a key effect is the suppression of gluconeogenesis, which is central to the anti-diabetic action of biguanides.[1]

Potential Therapeutic Implications

- **Antimalarial Activity:** Guanidine-containing compounds have been investigated for their antimalarial properties. A 1974 study in the Journal of Medicinal Chemistry described the synthesis and antimalarial effects of related guanidine derivatives, suggesting this is a potential area of activity for 1-(3,4-Dichlorophenyl)biguanide.[8]
- **Anticancer Properties:** The metabolic reprogramming induced by biguanides, particularly the inhibition of mitochondrial function and activation of AMPK, is of significant interest in oncology. Many cancer cells rely heavily on aerobic glycolysis (the Warburg effect), and disrupting their energy supply is a promising therapeutic strategy.[1]
- **Antidiabetic Effects:** As a biguanide, the compound is expected to lower blood glucose levels primarily by inhibiting hepatic gluconeogenesis.[1]

The following diagram illustrates the proposed signaling pathway.



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Proposed mechanism of 1-(3,4-Dichlorophenyl)biguanide action.

Section 4: Safety, Handling, and Toxicity

Working with any chemical intermediate requires adherence to strict safety protocols. While a specific, comprehensive safety data sheet (SDS) for 1-(3,4-Dichlorophenyl)biguanide is not readily available, data from closely related dichlorinated aromatic compounds can inform handling procedures.

Hazard Profile

- **Irritation:** Based on data for related compounds like 3,4-dichloroaniline and other chlorinated anilines, this compound should be considered a potential irritant to the skin, eyes, and respiratory system.^{[9][10][11]} Direct contact and inhalation of dust should be avoided.^[9]
- **Toxicity:** Dichloroaniline compounds are known to be toxic if swallowed or absorbed through the skin and can affect the blood's oxygen-carrying capacity by forming methemoglobin.^[10] Chronic exposure to related compounds has been linked to liver and kidney effects.^{[10][12]}
- **Environmental Hazards:** Chlorinated anilines are often toxic to aquatic life and may persist in the environment.^[12]

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).^[9] If handling significant quantities of powder, a dust mask or respirator is recommended.
- **Ventilation:** Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.^[9]
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^{[3][10]}
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or waterways.

Conclusion

1-(3,4-Dichlorophenyl)biguanide is a halogenated derivative of the biguanide family with significant potential as a research tool and therapeutic lead. Its structure suggests a mechanism of action centered on the inhibition of mitochondrial Complex I, a pathway with proven relevance in treating metabolic diseases and cancer. The dichlorophenyl moiety likely enhances its potency and modulates its pharmacokinetic profile compared to non-halogenated analogues. This guide provides a foundational framework for its chemical properties, a plausible synthetic route, and an overview of its expected biological activity and safety considerations. Further investigation is warranted to fully characterize its unique biological profile and explore its potential applications in drug development.

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